Apigetrin

概要

説明

準備方法

合成経路と反応条件

アピゲトリンは、遺伝子組み換え大腸菌を用いた共培養システムによって合成することができます。このプロセスには、4-クマリン酸からアピゲニンを合成する、4-クマリン酸:CoAリガーゼ、カルコンシンターゼ、カルコンフラバノンイソメラーゼ、フラボンシンターゼIを含む上流モジュールが含まれています。 下流システムは、UDP-グルコースの産生を高め、グリコシルトランスフェラーゼを発現させて、アピゲニンをアピゲトリンに変換します。 .

工業生産方法

アピゲトリンの工業生産には、株の初期接種比、温度、培地の成分を最適化することが含まれます。 大規模生産では、アピゲトリン38.5 µM(16.6 mg/L)の収率が達成されました。 .

化学反応の分析

反応の種類

アピゲトリンは、次のようなさまざまな化学反応を起こします。

酸化: アピゲトリンは、酸化されて、さまざまな酸化生成物を形成します。

還元: 還元反応によって、アピゲトリンは還元型に変換されます。

置換: アピゲトリンは、置換反応を起こし、官能基が他の基に置き換わります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、ハロゲンや酸などの試薬が用いられることが多いです。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってキノンが生成され、還元によって還元フラボノイド誘導体が生成されます。

科学研究における用途

アピゲトリンは、幅広い科学研究に用いられています。

化学: アピゲトリンは、フラボノイドグリコシドの化学的挙動を研究するためのモデル化合物として使用されています。

生物学: 細胞増殖やアポトーシスなどのさまざまな生物学的プロセスに対する効果を調査するために使用されています。

医学: アピゲトリンは、がん細胞のアポトーシスとネクロプトーシスを促進することにより、がん治療の可能性を示しています。

産業: アピゲトリンは、その健康上の利点から、ニュートラシューティカルや機能性食品の開発に使用されています。

科学的研究の応用

Apigetrin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoid glycosides.

Biology: It is used to investigate its effects on various biological processes, including cell proliferation and apoptosis.

Medicine: This compound has shown potential in cancer therapy by promoting apoptosis and necroptosis in cancer cells

Industry: this compound is used in the development of nutraceuticals and functional foods due to its health benefits.

作用機序

アピゲトリンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗がん活性: アピゲトリンは、細胞周期を調節し、G2/M チェックポイントで細胞周期をブロックすることにより、がん細胞の増殖を阻害します。.

抗酸化活性: フリーラジカルを捕捉し、酸化ストレスを軽減します。

抗炎症活性: アピゲトリンは、プロ炎症性サイトカインと酵素の発現を阻害します。

類似化合物の比較

類似化合物

アピゲニン: アピゲトリンのアグリコン型で、抗がん、抗酸化、抗炎症作用が知られています。.

ビテキシン: 同様の生物活性を持つ別のフラボノイドグリコシドです。.

アピゲトリンの独自性

アピゲトリンは、そのグリコシド構造が独特です。この構造により、アグリコン型のアピゲニンと比較して、溶解性とバイオアベイラビリティが向上します。この構造上の違いにより、アピゲトリンは生物系においてより効率的にその効果を発揮することができます。

類似化合物との比較

Similar Compounds

Apigenin: The aglycone form of apigetrin, known for its anticancer, antioxidant, and anti-inflammatory properties.

Vitexin: Another flavonoid glycoside with similar biological activities.

Uniqueness of this compound

This compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural difference allows this compound to exert its effects more efficiently in biological systems.

特性

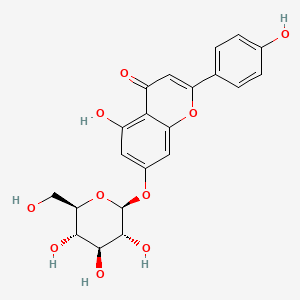

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028774 | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-74-5 | |

| Record name | Apigenin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigetrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGETRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF2S66PCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cosmosiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cosmosiin has been shown to interact with several targets, leading to different downstream effects. For example, cosmosiin:

- Increases ADAM10 expression: It increases the levels of immature and mature forms of the ADAM10 protein without altering mRNA levels in human cell lines (SH-SY5Y and HEK293). This effect is thought to be mediated by a translational mechanism involving the first 144 nucleotides of the ADAM10 5’UTR and PI3K signaling. [] Increased ADAM10 expression can lead to attenuated Aβ generation, a potential therapeutic strategy for Alzheimer’s disease. []

- Inhibits PD-L1 expression: Cosmosiin suppresses PD-L1 expression and triggers apoptosis in colorectal cancer cell lines. This apoptosis is facilitated through pathways related to reactive oxygen species (ROS). []

- Enhances adiponectin secretion and insulin receptor phosphorylation: In differentiated 3T3-L1 adipocytes, cosmosiin demonstrated dose-dependent effects on adiponectin secretion and insulin receptor-β phosphorylation, similar to insulin. It also positively affects GLUT4 translocation, suggesting potential benefits for diabetic complications. []

- Inhibits arginase activity: Cosmosiin shows arginase inhibitory activity with an IC50 value of 302 μM. []

ANone:

ANone: Current research primarily focuses on the biological activities of cosmosiin, and there is limited information regarding its catalytic properties, reaction mechanisms, selectivity, or uses in catalysis.

A: While computational studies focusing specifically on cosmosiin are limited, some research utilizes molecular docking simulations to predict its interactions with target proteins. For instance, docking studies suggest cosmosiin effectively binds to the active sites of viral proteins like Glycoprotein HSV-2gD, Thymidylate synthase from varicella-zoster virus, and COVID-19 main protease. [] Further computational studies, including molecular dynamics simulations and QSAR model development, are necessary to gain a deeper understanding of its interactions and predict potential activities.

ANone: Current research on cosmosiin primarily focuses on its in vitro activities. Limited data is available regarding its PK/PD properties, including ADME profile, in vivo activity, and efficacy.

ANone: Cosmosiin has shown promising results in various in vitro studies, demonstrating:

- Increased ADAM10 expression and reduced Aβ generation in human cell lines []

- Inhibition of PD-L1 expression and induction of apoptosis in colorectal cancer cells []

- Enhanced adiponectin secretion and insulin receptor phosphorylation in adipocytes []

- Inhibition of arginase activity []

ANone: Currently, there is limited information available regarding resistance or cross-resistance mechanisms associated with cosmosiin. Further research is needed to investigate the potential for resistance development and its relationship to other compounds or drug classes.

ANone: Research on biomarkers associated with cosmosiin treatment is currently limited. Further studies are needed to identify potential biomarkers for efficacy prediction, treatment response monitoring, and early detection of any adverse effects.

ANone: Several analytical techniques are employed for the characterization, quantification, and monitoring of cosmosiin, including:

- High-performance liquid chromatography (HPLC): This method, often coupled with UV or mass spectrometry detectors, is widely used for the separation, identification, and quantification of cosmosiin in plant extracts and formulations. [, , , , , ]

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of cosmosiin in plant materials. [, ]

- Spectroscopic techniques: Ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for structural elucidation and confirmation of cosmosiin identity. [, , , , , , , ]

ANone: Specific data regarding the environmental impact and degradation of cosmosiin is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for its sustainable production and use, minimizing any negative environmental impacts.

ANone: Detailed studies investigating the dissolution and solubility characteristics of cosmosiin are currently limited. Determining its dissolution rate and solubility in various media, such as simulated gastric or intestinal fluids, would be crucial to understand its bioavailability and predict its in vivo performance.

A: Researchers have developed and validated several HPLC methods for quantifying cosmosiin in plant materials and formulated products. These methods typically involve evaluating parameters like linearity, precision, accuracy, specificity, limit of detection, and limit of quantification to ensure the reliability and robustness of the analytical data. [, , ]

ANone: Limited information is available regarding the immunogenicity and immunological responses associated with cosmosiin. Further research is needed to evaluate its potential to trigger immune reactions and explore strategies for mitigating or modulating any undesired immune responses.

ANone: Currently, there is limited information available on the potential interactions of cosmosiin with drug transporters. Further research is needed to investigate these interactions and develop strategies to mitigate or modulate them, if necessary.

ANone: Specific information regarding the effects of cosmosiin on drug-metabolizing enzymes is currently limited. Further research is needed to investigate its potential to induce or inhibit these enzymes and explore strategies to manage these interactions, if necessary, to prevent potential drug-drug interactions.

ANone: Direct alternatives or substitutes for cosmosiin are not explicitly identified in the provided research. The choice of alternative compounds would depend on the specific biological activity or application being targeted.

ANone: Currently, specific strategies for recycling and waste management related to cosmosiin are not explicitly addressed in the available research. As research progresses, developing sustainable practices for its production, use, and disposal, minimizing waste generation and environmental impact, will be essential.

ANone: Various research infrastructure and resources are available for studying cosmosiin, including:

ANone: While a detailed historical account of cosmosiin research is not readily available, its discovery and early studies likely stem from phytochemical investigations of plants traditionally used for medicinal purposes. Recent research milestones include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。